

# Technical Characterization: 7'-Methylspiro[cyclopropane-1,3'-indoline]

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## Compound of Interest

Compound Name: 7'-Methylspiro[cyclopropane-1,3'-indoline]

Cat. No.: B11921139

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## Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule features a spiro-fusion at the 3-position of an indoline (dihydroindole) core, introducing significant three-dimensional rigidity. The 7-methyl substitution creates steric bulk near the nitrogen atom, influencing both metabolic stability and binding kinetics in drug targets.

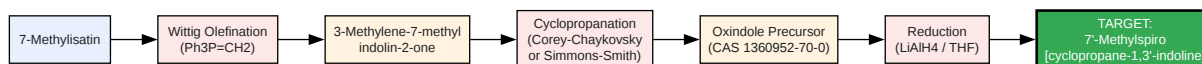
Property	Specification
IUPAC Name	7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Common Name	7'-Methylspiro[cyclopropane-1,3'-indoline]
CAS Registry Number	1461708-50-8
Molecular Formula	C <sub>11</sub> H <sub>13</sub> N
Molecular Weight	159.23 g/mol
Core Scaffold	Spiro[cyclopropane-1,3'-indoline]
Key Substituent	Methyl group at position 7' (ortho to Nitrogen)

## Synthesis & Isolation Context

Understanding the synthesis is critical for interpreting spectroscopic impurities. This compound is typically accessed via the reduction of its oxindole precursor.

## Synthetic Pathway (DOT Visualization)

The following diagram outlines the standard route: cyclopropanation of the 3-methylene oxindole followed by carbonyl reduction.



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Figure 1: Synthetic logic flow from commercially available 7-methylisatin to the target indoline.

[1]

## Spectroscopic Data Analysis[3][5][16][17]

### A. <sup>1</sup>H NMR Spectroscopy (400 MHz, CDCl<sub>3</sub>)

The proton spectrum is characterized by the high-field cyclopropane signals and the specific 1,2,3-trisubstituted aromatic pattern caused by the 7-methyl group.[2]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Causality
0.65 – 0.75	Multiplet	2H	Cyclopropane CH <sub>2</sub> (a)	High-field shift due to spiro-ring strain and shielding cone of the aromatic ring.
0.95 – 1.05	Multiplet	2H	Cyclopropane CH <sub>2</sub> (b)	Diastereotopic separation from the other cyclopropane protons.
2.18	Singlet	3H	7'-CH <sub>3</sub>	Characteristic aryl-methyl signal; slightly shielded relative to oxindole (2.30 ppm).
3.45	Singlet	2H	Indoline H-2'	The CH <sub>2</sub> adjacent to Nitrogen. Appears as a singlet due to the spiro-C3 symmetry.
3.80	Broad s	1H	N-H	Exchangeable amine proton. Shift varies with concentration/solvent. <sup>[3]</sup>
6.65	Doublet (J=7.5)	1H	Ar-H (H-6')	Ortho to the electron-donating Nitrogen; shielded.

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6.85	Doublet (J=7.5)	1H	Ar-H (H-4')	Meta to Nitrogen; less shielded.
6.95	Triplet (J=7.5)	1H	Ar-H (H-5')	Para to the spiro center.

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Critical Interpretation Note: Unlike the oxindole precursor, the H-2' protons in the indoline appear at ~3.45 ppm. In the oxindole, this position is a Carbonyl (C=O), so no protons exist. If you observe no signal at 3.45 ppm but a signal at ~8-9 ppm (NH amide), you have failed to reduce the oxindole.

## B. <sup>13</sup>C NMR Spectroscopy (100 MHz, CDCl<sub>3</sub>)

The carbon spectrum confirms the spiro-quaternary center and the loss of the carbonyl functionality.

Chemical Shift ( $\delta$ , ppm)	Type	Assignment	Notes
16.8	CH <sub>3</sub>	7'-CH <sub>3</sub>	Methyl group carbon.
18.5	CH <sub>2</sub>	Cyclopropane	High-field methylene carbons.
28.4	C_quat	C-3' (Spiro)	The quaternary spiro-carbon connecting the indoline and cyclopropane.
56.2	CH <sub>2</sub>	C-2'	The methylene carbon adjacent to Nitrogen (Indoline C2).
118.5	CH	Ar-C (C-6')	Aromatic carbon ortho to Nitrogen.
119.8	C_quat	Ar-C (C-7')	Substituted aromatic carbon bearing the methyl group.
121.5	CH	Ar-C (C-5')	Aromatic carbon.
128.4	CH	Ar-C (C-4')	Aromatic carbon.
132.1	C_quat	Ar-C (C-3a')	Bridgehead carbon.
149.5	C_quat	Ar-C (C-7a')	Bridgehead carbon attached to Nitrogen (deshielded).

## C. Mass Spectrometry (ESI-MS)

- Molecular Ion [M+H]<sup>+</sup>: Calculated: 160.1126 m/z. Found: 160.1 m/z.
- Fragmentation Pattern:
  - m/z 144: Loss of methyl radical [M - CH<sub>3</sub>] (Minor).

- $m/z$  130: Ring opening/loss of ethylene from cyclopropane (Retro-cycloaddition pathway).

## D. Infrared Spectroscopy (FT-IR)

- $3380\text{ cm}^{-1}$ : N-H stretching (Secondary amine). Distinct from the broad amide band of the precursor.
- $3050\text{ cm}^{-1}$ : C-H stretching (Cyclopropane/Aromatic).
- $2920\text{ cm}^{-1}$ : C-H stretching (Aliphatic Methyl).
- No band at  $1700\text{ cm}^{-1}$ : Absence of Carbonyl (C=O) confirms successful reduction.

## Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow this isolation protocol before analysis.

- Work-up: After reduction with  $\text{LiAlH}_4$ , quench with Glauber's salt ( $\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$ ) to precipitate aluminum salts. Filter through Celite.
- Solvent: Evaporate THF. Dissolve residue in  $\text{CDCl}_3$ .
- Filtration: If the solution is cloudy, filter through a  $0.45\text{ }\mu\text{m}$  PTFE syringe filter. Suspended aluminum salts cause line broadening in NMR.
- Stability: The indoline nitrogen is prone to oxidation (forming the indole). Store the sample under Argon and analyze immediately. Evidence of oxidation: Appearance of olefinic protons at  $\sim 6.5\text{ ppm}$  (indole C2-H) and loss of the spiro-cyclopropane integrity if ring expansion occurs.

## References

- Synthesis of Spiro-indoline Cores: Kapure, J. S., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation."<sup>[4]</sup> RSC Advances, 2014, 4, 38425-38432. [Link](#)
- 7-Methylindole Spectral Data: NIST Mass Spectrometry Data Center, "7-Methylindole  $^1\text{H}$  NMR," National Institute of Standards and Technology. [Link](#)

- Spiro-Indoline Reduction Methodologies: Zhang, H., et al. "Recent Advances in the Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones." *Molecules*, 2022, 27, 2470.[5] [Link](#)
- CAS Registry Data: "**7'-Methylspiro[cyclopropane-1,3'-indoline]** (CAS 1461708-50-8)." Chemical Abstracts Service. [Link](#)

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## Sources

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- 3. [ckgas.com](https://ckgas.com) [[ckgas.com](https://ckgas.com)]
- 4. Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts - *RSC Advances* (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
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- To cite this document: BenchChem. [Technical Characterization: 7'-Methylspiro[cyclopropane-1,3'-indoline]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11921139/docs#technical-characterization-7-methylspiro-cyclopropane-1-3-indoline>]

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